molecular formula C27H22N4O3S B2488201 methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate CAS No. 868148-10-1

methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate

Cat. No.: B2488201
CAS No.: 868148-10-1
M. Wt: 482.56
InChI Key: PNXVJHQALNKXHV-UHFFFAOYSA-N
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Description

Methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate is a chromeno-triazolopyrimidine derivative characterized by:

  • A chromeno[4,3-d]triazolo[1,5-a]pyrimidine fused core, providing a rigid bicyclic framework.
  • A methyl benzoate group at position 4 of the pendant benzene ring, contributing ester-based polarity and possible hydrolysis-mediated prodrug behavior.

Its design aligns with trends in heterocyclic chemistry for optimizing bioavailability and target binding .

Properties

IUPAC Name

methyl 4-[11-(4-methylsulfanylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-33-26(32)18-9-7-17(8-10-18)25-22-23(20-5-3-4-6-21(20)34-25)30-27-28-15-29-31(27)24(22)16-11-13-19(35-2)14-12-16/h3-15,24-25H,1-2H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXVJHQALNKXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's molecular formula is C24H22N4O3SC_{24}H_{22}N_{4}O_{3}S with a molecular weight of approximately 442.5 g/mol. Its structure features a chromeno-triazole framework that is known for diverse pharmacological properties.

1. Anticancer Activity

Research indicates that compounds with triazole and chromeno moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The triazole ring is known to interact with various biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that derivatives similar to methyl 4-(7-(4-(methylthio)phenyl)-...) can induce apoptosis in cancer cells.
  • Case Studies : In vitro studies have demonstrated that related triazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 6.2 μM to 43.4 μM .
CompoundCancer Cell LineIC50 Value (μM)
47fHCT-1166.2
47eT47D43.4
69cMCF-7More potent than 67c

2. Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Mechanism : The presence of the methylthio group enhances the compound's ability to penetrate microbial cell walls.
  • Research Findings : Studies have reported significant antibacterial activity against pathogenic bacteria, comparable to standard antibiotics like chloramphenicol .

3. Anti-inflammatory Effects

Compounds containing triazole rings have been documented to possess anti-inflammatory properties:

  • Biological Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
  • Evidence : Research has shown that similar derivatives can reduce inflammation markers in animal models .

Synthesis and Derivatives

The synthesis of methyl 4-(7-(4-(methylthio)phenyl)-...) involves multi-step reactions starting from simple aromatic compounds. Variations in substituents on the triazole or chromeno rings can lead to derivatives with enhanced biological activities.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Notable Features Evidence Source
Target Compound 7: 4-(methylthio)phenyl; 6: methyl benzoate C₂₈H₂₂N₄O₃S* ~502.56 Sulfur enhances lipophilicity; ester group modulates solubility. Inferred from
6-(2-Methoxyphenyl)-7-(4-methylphenyl)-... 7: 4-methylphenyl; 6: 2-methoxyphenyl C₂₆H₂₂N₄O₂ 422.49 Methoxy group increases polarity; lacks sulfur.
7-(4-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-... 7: 4-methoxyphenyl; 6: 4-(methylsulfanyl)phenyl C₂₆H₂₂N₄O₂S 478.55 Combines methoxy and methylsulfanyl groups; higher polarity than target.
7-(4-Bromophenyl)-6-(2-methoxyphenyl)-... 7: 4-bromophenyl; 6: 2-methoxyphenyl C₂₅H₁₉BrN₄O₂ 503.36 Bromine adds steric bulk and potential halogen bonding.
Key Observations:
  • Substituent Effects :

    • Methylthio (SCH₃) : Introduces sulfur, enhancing lipophilicity (logP) and resistance to oxidative metabolism compared to methoxy (-OCH₃) or methyl (-CH₃) groups .
    • Benzoate Ester : Increases molecular weight and polarity relative to simpler phenyl or methoxy substituents. Hydrolysis to carboxylic acid in vivo may alter pharmacokinetics .
    • Halogenation (e.g., Br) : Bromine in analogs (e.g., ) improves binding affinity via halogen bonding but increases molecular weight and steric hindrance .
  • Synthetic Routes: Most analogs are synthesized via condensation reactions between aldehydes (e.g., 4-(methylthio)benzaldehyde) and heterocyclic precursors (e.g., 3-amino-1,2,4-triazole) . The methyl benzoate group likely derives from esterification of a carboxylic acid intermediate .

Pharmacological and Functional Insights

While direct data for the target compound are unavailable, insights from related compounds suggest:

  • Antimicrobial Potential: Triazolopyrimidines with sulfur substituents (e.g., methylthio) exhibit enhanced antifungal and antibacterial activity due to improved membrane penetration .
  • Microtubule Targeting : highlights triazolopyrimidines as microtubule disruptors for neurodegenerative diseases. The target’s sulfur and ester groups may modulate blood-brain barrier permeability .

Physicochemical Properties

Property Target Compound 6-(2-Methoxyphenyl)-7-(4-methylphenyl)-... 7-(4-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-...
logP* ~3.8 (high) ~2.9 ~3.2
Solubility (aq.) Low (ester dominance) Moderate (methoxy) Moderate (polar O/S balance)
Hydrogen Bond Acceptors 5 4 5

*Estimated using fragment-based methods (e.g., XLogP3).

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction efficiency be optimized?

The synthesis of triazolo-pyrimidine derivatives often involves multi-step protocols. A typical approach includes:

  • Catalyst selection : Use of TMDP (trimethylenedipiperidine) as a dual solvent-catalyst in molten states to enhance reaction rates and yields .
  • Reaction monitoring : Thin-layer chromatography (TLC) to track reaction progress and identify intermediates .
  • Purification : Recrystallization from ethanol or water-ethanol mixtures to achieve >90% purity .
  • Reusability : TMDP can be recovered and reused without purification, reducing costs .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and ring systems .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities .

Q. What experimental designs are used to evaluate pharmacokinetic properties?

  • Solubility assays : Use of dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) to determine solubility profiles .
  • Metabolic stability : Incubation with liver microsomes and LC-MS/MS to quantify degradation rates .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fractions .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Comparative structural analysis : Investigate substituent effects (e.g., methylthio vs. methoxy groups) on target binding using X-ray crystallography or docking studies .
  • Dose-response profiling : Conduct IC50_{50}/EC50_{50} assays under standardized conditions to account for variability in potency measurements .
  • Receptor specificity screens : Use kinase panels or GPCR arrays to identify off-target interactions .

Q. What methodologies elucidate catalytic mechanisms in triazolo-pyrimidine synthesis?

  • Kinetic studies : Vary catalyst (TMDP) concentrations and monitor reaction rates via in-situ FTIR or NMR .
  • Isotope labeling : Introduce 13^{13}C or 2^{2}H isotopes to trace bond formation pathways .
  • Computational modeling : Density Functional Theory (DFT) to simulate transition states and identify rate-limiting steps .

Q. How do substituents influence structure-activity relationships (SAR)?

  • Electron-withdrawing groups : Chlorine or fluorophenyl substituents enhance electrophilic reactivity, impacting antimicrobial activity .
  • Heterocyclic fusion : Chromeno-triazolo-pyrimidine scaffolds improve DNA intercalation potential compared to simpler pyrimidines .
  • Steric effects : Bulky groups (e.g., benzyl) reduce binding affinity to compact enzymatic pockets .

Q. What strategies optimize reaction conditions for scale-up synthesis?

  • Solvent selection : Ethanol-water mixtures reduce toxicity and improve yield in cyclization steps .
  • Temperature control : Maintain 65–70°C to prevent side reactions (e.g., dimerization) .
  • Catalyst loading : Optimize TMDP at 10 mol% to balance cost and efficiency .

Q. How can computational tools predict reactivity and stability?

  • Molecular dynamics (MD) simulations : Assess conformational stability in aqueous or lipid environments .
  • ADMET prediction : Software like SwissADME to estimate absorption, distribution, and toxicity .
  • Reactivity descriptors : Use Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites .

Data Analysis and Contradiction Management

Q. How should researchers handle discrepancies in spectroscopic data?

  • Cross-validation : Compare NMR/MS results with literature data for analogous compounds .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted aldehydes or triazoles) .
  • Crystallographic validation : Single-crystal X-ray diffraction to resolve ambiguous peak assignments .

Q. What statistical approaches are recommended for biological replicate analysis?

  • ANOVA : Test significance across multiple experimental batches .
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .
  • Dose-response curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate potency metrics .

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